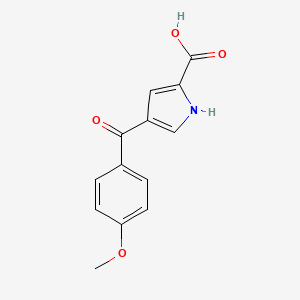

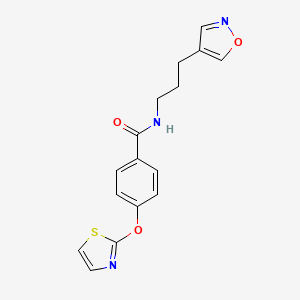

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would depend on the specific conditions and reagents used. As a derivative of 4-Methoxybenzoic acid, it might react exothermically with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would be influenced by its molecular structure. As a derivative of 4-Methoxybenzoic acid, it might share some properties with this compound, such as being a white crystalline solid, insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

- 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown high potency as analgesic agents in humans, based on their performance in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in rats on chronic administration. These compounds have demonstrated a significant correlation between their analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of their benzoyl substituents (Muchowski et al., 1985).

Chemical Protection and Synthesis Techniques

- The compound has been used in the context of protecting groups for carboxylic acids. 4-Methoxy-α-methylbenzyl alcohol, related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, has been introduced as a new protecting group. The corresponding esters from this compound were hydrolyzed effectively using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing its utility in synthetic chemistry (Yoo et al., 1990).

Structural and Computational Analysis

- An in-depth structural investigation involving X-ray crystallography and computational analysis has been conducted on related boronic acids and esters. These studies are crucial for understanding molecular recognition and chemosensing technologies, especially those targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Kinetic Resolution and Asymmetric Esterification

- The compound has been instrumental in the development of methods for the kinetic resolution of racemic alcohols and acids. Specifically, 4-Methoxybenzoic anhydride has been used as a reagent in the production of optically active carboxylic esters, demonstrating its utility in creating chiral molecules, which are important in the development of pharmaceuticals (Shiina et al., 2007; Shiina et al., 2010).

Antimicrobial Activity

- New pyridine derivatives related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid have been synthesized and shown variable and modest antimicrobial activity against certain strains of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).

Novel Anticancer Agents

- Derivatives of 4-substituted methoxybenzoyl-aryl-thiazole, structurally related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, have been discovered as potential anticancer agents. These compounds have shown improved antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds (Lu et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMMMKLOIMOKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)